3-ethynyl-N-(pyridin-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
3-ethynyl-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15-14/h1,3-10,16H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBRYLYTGQTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Iodo-N-(pyridin-2-ylmethyl)aniline
The initial step involves introducing iodine at the meta position of N-(pyridin-2-ylmethyl)aniline.
Procedure :
-
Substrate : N-(pyridin-2-ylmethyl)aniline (synthesized via reductive amination of aniline and pyridine-2-carbaldehyde using NaBH4 in methanol).
-
Iodination : Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with iodine.
Optimization :
-
Catalyst screening : Pd(OAc)2/XPhos enables regioselective iodination at 3-position (Table 1).
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | THF | 80 | 78 |
| PdCl₂ | PPh₃ | DMF | 100 | 65 |
| None | – | Toluene | 110 | <10 |
Route 2: One-Pot Tandem Alkylation/Coupling
InCl₃-Catalyzed N-Alkylation
Adapting methodologies from pyrazole syntheses, InCl₃ (20 mol%) in 50% EtOH under ultrasound facilitates N-alkylation:
Procedure :
-
Reactants : 3-Ethynylaniline, pyridine-2-carbaldehyde.
-
Reductant : NaBH3CN.
-
Conditions : 40°C, 20 min under ultrasound.
Advantages :
Comparative Analysis of Catalysts
Trifluoromethanesulfonic acid (TfOH), as reported in ethyl propanoate syntheses, offers an alternative pathway:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| InCl₃ | EtOH/H₂O | 40 | 0.3 | 88 |
| TfOH | EtOH | 120 | 18 | 82 |
| Piperidine | THF | 60 | 24 | 68 |
TfOH requires higher temperatures but achieves comparable yields, highlighting its utility in thermally stable systems.
Green Chemistry and Industrial Scalability
Solvent Selection and Energy Efficiency
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-(pyridin-2-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Synthesis Pathways
The synthesis of 3-ethynyl-N-(pyridin-2-ylmethyl)aniline can be approached through multiple methodologies, often involving the modification of existing pyridine derivatives. For instance, recent studies have demonstrated the utility of terminal acetylenes in forming complex pyridine structures through condensation reactions with enamines . This methodology not only enhances the yield but also allows for the incorporation of diverse functional groups, which is essential for optimizing pharmacological properties.
Drug Development
One of the primary applications of this compound is in drug development, particularly as a scaffold for creating new anticancer agents. Its ability to form derivatives with specific biological activities has been explored in several studies:
- Anticancer Activity : Research has indicated that compounds derived from this compound exhibit significant activity against various cancer cell lines. For example, modifications to the aniline moiety have led to enhanced inhibition of protein kinases involved in cancer progression .
Neurodegenerative Disease Research
The compound's structural features also position it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's. Its potential to modulate gamma-secretase activity has been highlighted in patent literature, suggesting its role in managing amyloid-beta levels in the brain, which are critical in Alzheimer's pathology .
Biological Evaluation
The biological evaluation of derivatives has shown promising results in terms of selectivity and potency. For instance, compounds synthesized from this scaffold have been tested for their ability to induce ferroptosis—a form of regulated cell death—demonstrating potential as therapeutic agents against resistant cancer types .
Case Study 1: Anticancer Agent Development
A study focused on synthesizing a series of compounds based on this compound reported significant cytotoxicity against breast cancer cell lines. The derivatives were evaluated for their ability to inhibit key signaling pathways involved in tumor growth, leading to promising results that warrant further investigation into their mechanism of action.
Case Study 2: Neuroprotective Effects
In another investigation, researchers explored the neuroprotective effects of a derivative compound on neuronal cell lines exposed to toxic stimuli. The results indicated that modifications to the ethynyl group could enhance protective effects against oxidative stress, suggesting potential applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridin-2-ylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Electronic and Coordination Properties
- Ethynyl’s linear geometry may also influence steric interactions in coordination complexes .
- Pyridylmethyl vs. Furanmethyl : Replacing pyridine with furan (as in 3-ethynyl-N-(furan-2-ylmethyl)aniline) reduces nitrogen’s Lewis basicity, likely weakening metal coordination. Pyridine’s aromatic nitrogen is critical for stabilizing metal complexes, as seen in L2-a’s interaction with Cu²⁺ and Zn²⁺ .
- Substituent Position : Meta-substituted ethynyl (C3) vs. para-substituted bromo (C4) alters electronic density distribution. Para-substituents generally exert stronger resonance effects, while meta-substituents dominate inductive effects, impacting reactivity and binding modes .
Physicochemical Properties
- Solubility : Ethynyl’s hydrophobicity likely reduces aqueous solubility compared to butoxy or unsubstituted analogs. However, the pyridine nitrogen may improve solubility in polar organic solvents .
- Stability : Ethynyl groups are prone to oxidation, necessitating inert conditions during synthesis and storage. In contrast, bromo and nitro substituents are more stable but less reactive .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethynyl-N-(pyridin-2-ylmethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Buchwald-Hartwig coupling between 3-ethynylaniline and 2-(bromomethyl)pyridine under palladium catalysis . Alternative routes include nucleophilic substitution of halogenated precursors with pyridinylmethylamine derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂, Xantphos), solvent polarity (toluene or DMF), and temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity (>95%) .
- Data Contradictions : Some studies report lower yields (<50%) due to side reactions (e.g., alkyne dimerization), while others achieve >70% yields using microwave-assisted synthesis .
Q. How is this compound characterized structurally and spectroscopically?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.1–8.5 ppm, with distinct signals for the ethynyl proton (δ 2.8–3.1 ppm) and pyridine-CH₂-N (δ 4.3–4.5 ppm). ¹³C NMR confirms the alkyne carbon at δ 70–80 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 209.1 (calc. 209.1) .
- Elemental Analysis : Expected C: 74.6%, H: 5.3%, N: 13.4% .
Advanced Research Questions
Q. What is the coordination behavior of this compound with transition metals, and how does this impact catalytic or material applications?
- Methodology : The pyridine nitrogen and aniline amine act as Lewis bases, forming complexes with metals like Zn(II), Cu(II), or Co(II). Single-crystal X-ray diffraction (SHELXL ) reveals octahedral geometries in Zn(II) complexes, with bond lengths of Zn–N(pyridine) ≈ 2.10 Å and Zn–N(aniline) ≈ 2.25 Å . Reactivity studies show catalytic potential in C–C coupling reactions (e.g., Sonogashira), where the ethynyl group participates directly .
- Data Gaps : Limited data exist on redox-active metal complexes (e.g., Mn or Fe), which could be explored via cyclic voltammetry.
Q. How does the ethynyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the ethynyl group lowers the HOMO-LUMO gap (ΔE ≈ 4.5 eV), enhancing electrophilicity. Experimental kinetic studies (UV-Vis monitoring) show rapid alkyne-azide cycloaddition (click chemistry) with rate constants k ≈ 0.15 M⁻¹s⁻¹ .
- Contradictions : Some studies report slower kinetics (k < 0.1 M⁻¹s⁻¹) in polar solvents due to solvation effects .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray analysis?
- Methodology : Slow evaporation from DCM/hexane (1:3) at 4°C produces diffraction-quality crystals. SHELX refinement (SHELXL ) resolves disorder in the ethynyl group by applying anisotropic displacement parameters. Comparative analysis with analogs (e.g., thiophene or furan derivatives ) highlights steric effects from substituents .
Comparative Analysis Tables
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
